molecular formula C24H32N6O7 B296127 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate

2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate

Cat. No. B296127
M. Wt: 516.5 g/mol
InChI Key: NSNDPHOSXSXXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate involves inhibition of PDEs and protein kinases. It has been shown to be a selective inhibitor of PDE4, which is involved in the regulation of inflammatory responses. Inhibition of PDE4 can lead to decreased inflammation and has potential therapeutic applications in various inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate depend on its target enzymes and the specific biological system being studied. It has been shown to have anti-inflammatory effects in various cell and animal models. It has also been studied for its potential anti-cancer effects, as it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate in lab experiments is its potency as an enzyme inhibitor. It can be used to study the specific roles of PDEs and protein kinases in various biological systems. However, one limitation is that it may not accurately reflect the physiological effects of the compound in vivo, as it may have off-target effects and different pharmacokinetics.

Future Directions

There are several future directions for research on 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic applications in various inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. It may also have potential anti-cancer effects and could be studied further in this context. Additionally, future research could focus on developing more selective inhibitors of PDEs and protein kinases, which could have fewer off-target effects and greater therapeutic potential.

Synthesis Methods

The synthesis of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a complex process that involves several steps. The starting materials for the synthesis are 3,4,5-trimethoxybenzoic acid and 2-amino-6-chloropurine. The reaction between these two compounds results in the formation of 2-(3,4,5-trimethoxybenzoyl)amino-6-chloropurine. This intermediate compound is then reacted with 3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-1-yl)ethyl chloride to form the final product.

Scientific Research Applications

2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterases (PDEs) and protein kinases. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which can have various physiological effects.

properties

Molecular Formula

C24H32N6O7

Molecular Weight

516.5 g/mol

IUPAC Name

2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C24H32N6O7/c1-26-7-9-29(10-8-26)23-25-20-18(27(23)2)21(31)30(24(33)28(20)3)11-12-37-22(32)15-13-16(34-4)19(36-6)17(14-15)35-5/h13-14H,7-12H2,1-6H3

InChI Key

NSNDPHOSXSXXCC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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